Piperidine-2,3-dicarboxylic acid hydrochloride

Übersicht

Beschreibung

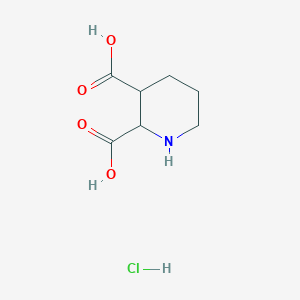

Piperidine-2,3-dicarboxylic acid hydrochloride is a chemical compound with the CAS Number: 2379651-40-6 . It has a molecular weight of 209.63 . It is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.63 . Its exact mass and monoisotopic mass are 173.06880783 g/mol . It has a topological polar surface area of 86.6 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis : A study on 4-Piperidinecarboxylic acid hydrochloride, a related compound, focused on its crystal and molecular structure using single crystal X-ray diffraction and other techniques, highlighting its potential in crystallography and molecular modeling (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis of Neuromediator Analogs : Research into the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids from chiral inductors for neuromediator analog development. This highlights its relevance in synthesizing bioactive molecules (Agami, Kadouri-Puchot, Guen, & Vaissermann, 1995).

Excitotoxic Properties : A study on the neurotoxic effects of piperidine dicarboxylates, including 2,3-piperidine dicarboxylic acids, demonstrated their pronounced neurotoxic effects, relevant in neuropharmacology and neurotoxicity research (Foster, Collins, & Schwarcz, 1983).

Anticonvulsant and Proconvulsant Properties : Investigation into the effects of various piperidine dicarboxylic acids, including their role in anticonvulsant and convulsant activities. This research is pertinent to the development of new treatments for seizures and neurological disorders (Croucher, Meldrum, & Collins, 1984).

Effects on Neuronal Activity : A study on the effects of cyclic dicarboxylic acids on spontaneous and amino acid-evoked activity of rat cortical neurons, highlighting its potential implications in neuropharmacology and neurotransmission studies (Birley, Collins, Perkins, & Stone, 1982).

Synthesis and Biochemical Study : Research on the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and their biochemical properties, indicating its potential in medicinal chemistry and pharmacology (Burgos et al., 1992).

Catalyst in Synthesis Processes : A study on the use of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a nanomagnetic reusable catalyst for the efficient synthesis of certain derivatives, demonstrating its application in catalysis and material science (Ghorbani‐Choghamarani & Azadi, 2015).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for Piperidine-2,3-dicarboxylic acid hydrochloride are not mentioned in the sources retrieved, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications for this compound.

Eigenschaften

IUPAC Name |

piperidine-2,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLAIDOYPHVITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-1-(4-cyano-5-ethyl-2-methylpyrazol-3-yl)-4-hydroxypyrrolidin-3-yl]-N-methylacetamide](/img/structure/B7440707.png)

![1-[[(3R,4R)-3-[[3-(cyclopropylmethoxy)phenyl]methylamino]-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B7440715.png)

![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7440724.png)

![4-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]-methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7440731.png)

![5-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7440735.png)

![2-[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]-N-methylethanesulfonamide](/img/structure/B7440740.png)

![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)

![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)

![N-(5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B7440772.png)

![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)